molecular formula C10H10ClNO2S B1654305 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile CAS No. 219765-69-2

2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile

Cat. No. B1654305
CAS RN: 219765-69-2
M. Wt: 243.71 g/mol
InChI Key: DVOJRSHENWIDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as DCBSA and has been used in various fields such as biochemistry, medicinal chemistry, and material science.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile is not well understood. However, it is believed to act as an electrophile due to the presence of a sulfonyl chloride group. It can react with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate amide derivatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile have not been extensively studied. However, it has been reported to exhibit anti-inflammatory and anti-cancer properties. It has also been reported to inhibit the growth of various microbial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile in lab experiments is its high reactivity towards various nucleophiles. This makes it a useful reagent in the synthesis of various compounds. However, one of the limitations of using DCBAS is its toxicity. It is a hazardous material and should be handled with care.

Future Directions

There are several future directions for the use of 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile in scientific research. One of the areas of future research is the development of new synthetic methodologies using DCBAS as a reagent. Another area of future research is the development of new drugs using DCBAS as a building block. Additionally, the use of DCBAS in material science is an area of future research. It can be used as a cross-linking agent in the preparation of various polymer membranes.
Conclusion
In conclusion, 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile is a useful reagent in scientific research. It has been used in various fields such as biochemistry, medicinal chemistry, and material science. Its high reactivity towards various nucleophiles makes it a useful reagent in the synthesis of various compounds. However, its toxicity is a limitation that should be taken into consideration. There are several future directions for the use of DCBAS in scientific research, including the development of new synthetic methodologies, new drugs, and its use in material science.

Scientific Research Applications

2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile has been used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds such as sulfonamides, sulfonate esters, and sulfonate amides. It has also been used in the synthesis of various heterocyclic compounds. In medicinal chemistry, DCBAS has been used as a building block in the synthesis of various drugs such as anti-inflammatory, anti-cancer, and anti-microbial agents. In material science, it has been used as a cross-linking agent in the preparation of polymer membranes.

properties

IUPAC Name

2-(4-chloro-2,5-dimethylphenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2S/c1-7-6-10(8(2)5-9(7)11)15(13,14)4-3-12/h5-6H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOJRSHENWIDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384092
Record name 2-(2,5-dimethyl-4-chlorobenzenesulfonyl) acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile

CAS RN

219765-69-2
Record name 2-(2,5-dimethyl-4-chlorobenzenesulfonyl) acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile
Reactant of Route 3
2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile
Reactant of Route 4
2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile
Reactant of Route 6
2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.